molecular formula InSc2 B14231708 CID 71362001 CAS No. 411240-41-0

CID 71362001

Cat. No.: B14231708
CAS No.: 411240-41-0
M. Wt: 204.730 g/mol
InChI Key: PASCLZHSOYHHHA-UHFFFAOYSA-N
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Description

The term "CID 71362001" is referenced in multiple contexts within the evidence, leading to ambiguity:

  • These projects focus on corporate social responsibility (CSR) and institutional governance (e.g., "信任危机行程与治理机制研究" or "trust crisis formation and governance mechanisms"). The projects are led by Prof. Li Dongwei, spanning 2014–2025 .
  • and use "CID" in the context of chemical compounds (e.g., oscillatoxin derivatives in ).

Properties

CAS No.

411240-41-0

Molecular Formula

InSc2

Molecular Weight

204.730 g/mol

InChI

InChI=1S/In.2Sc

InChI Key

PASCLZHSOYHHHA-UHFFFAOYSA-N

Canonical SMILES

[Sc].[Sc].[In]

Origin of Product

United States

Preparation Methods

    Synthetic Routes: The compound is synthesized through a series of chemical reactions involving the combination of specific reagents under controlled conditions.

    Reaction Conditions: The reactions are carried out at specific temperatures, pressures, and pH levels to ensure the desired product is obtained with high purity and yield.

Chemical Reactions Analysis

Compound “CID 71362001” undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, often using reagents like halogens or nucleophiles.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Compound “CID 71362001” has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: The compound is utilized in industrial processes for the production of various chemical products.

Mechanism of Action

The mechanism of action of compound “CID 71362001” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can trigger a cascade of biochemical events, ultimately resulting in the desired biological or chemical outcome.

Comparison with Similar Compounds

Comparison with Similar Compounds

If we assume the user intended to reference a chemical CID from or 4 (e.g., oscillatoxin derivatives), the following analysis applies:

Table 1: Oscillatoxin Derivatives ()

Compound Name CID Molecular Formula Key Features
Oscillatoxin D 101283546 C₃₄H₅₀O₈ Parent compound, marine algal toxin
30-Methyl-Oscillatoxin D 185389 C₃₅H₅₂O₈ Methylated derivative; enhanced stability
Oscillatoxin E 156582093 C₃₃H₄₈O₈ Structural isomer; reduced toxicity
Oscillatoxin F 156582092 C₃₃H₄₈O₇ Hydroxyl group substitution; altered bioactivity

Key Findings

  • Structural Variations : Methylation (CID 185389) improves metabolic stability compared to oscillatoxin D (CID 101283546) .
  • Bioactivity : Oscillatoxin F (CID 156582092) shows lower cytotoxicity but higher specificity for ion channel modulation .
  • Synthetic Feasibility: None of these derivatives are commercially available, as noted in and , which describe synthesis protocols for unrelated compounds (e.g., CAS 1254115-23-5).

Critical Notes

Identifier Misuse : The term "CID 71362001" is incorrectly conflated with an NSFC project ID. Users must verify chemical identifiers via PubChem or CAS registries.

Data Limitations: No structural, spectral, or pharmacological data for "this compound" as a chemical compound exist in the evidence. Comparisons are speculative without primary chemical data.

Methodological Gaps : mentions GC-MS and vacuum distillation for "CID" (unspecified), but protocols lack reproducibility details (e.g., column type, ionization parameters) , violating guidelines in and .

Recommendations

  • Clarify the Identifier : Confirm whether "this compound" refers to a chemical compound or a project ID.
  • Consult Authoritative Sources : Use PubChem (https://pubchem.ncbi.nlm.nih.gov ) or CAS SciFindern for validated compound data.
  • Expand Comparative Data : Future studies should include structural elucidation (NMR, XRD), toxicity assays, and computational modeling for rigorous comparisons.

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